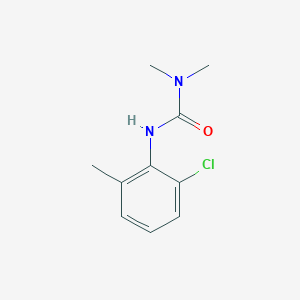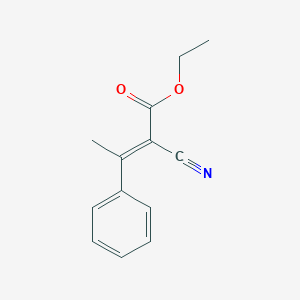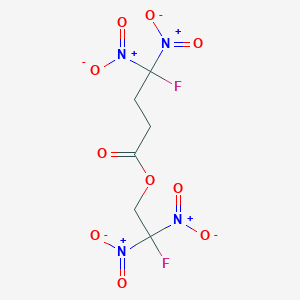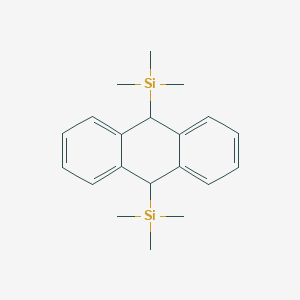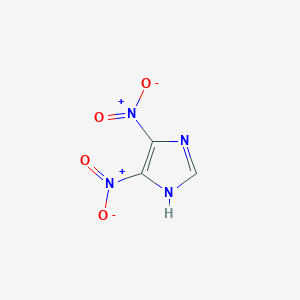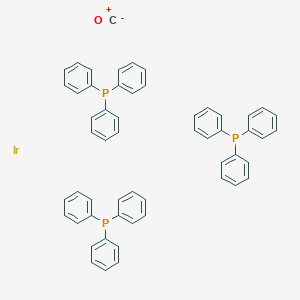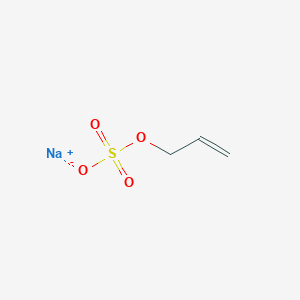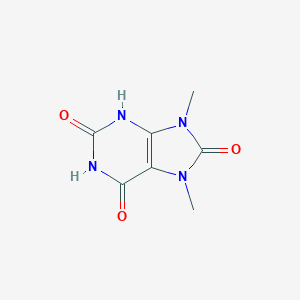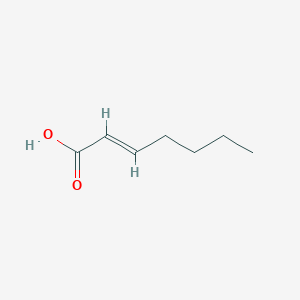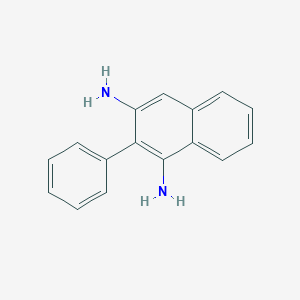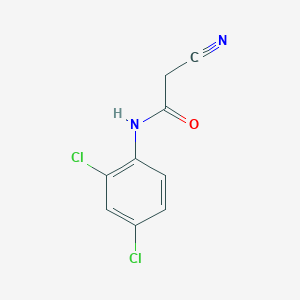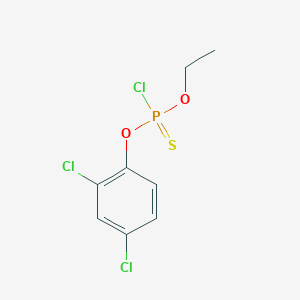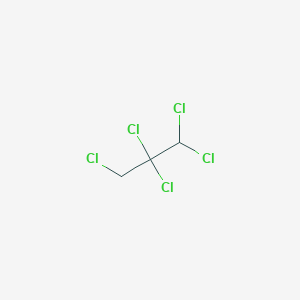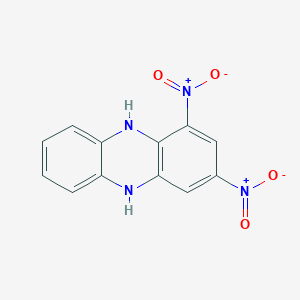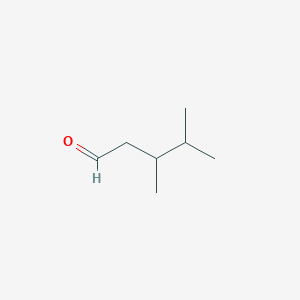
3,4-Dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is also known as diisobutyl ketone or DIBK. This colorless liquid is widely used as a solvent in various industrial processes.
Applications De Recherche Scientifique
3,4-Dimethylpentanal is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is used as a reference material in gas chromatography and mass spectrometry. It is also used in the production of rubber, plastics, and resins.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylpentanal is not well understood. However, it is believed to act as a solvent and a reagent in various chemical reactions. The compound is also known to have a low toxicity and is not considered to be hazardous to human health.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,4-Dimethylpentanal. However, studies have shown that the compound has a low toxicity and is not considered to be hazardous to human health. It is also not known to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dimethylpentanal is a widely used solvent in various laboratory experiments due to its low toxicity and high solvency power. The compound is also relatively cheap and readily available. However, it has some limitations such as its low boiling point and high flammability. It is also not suitable for certain types of reactions due to its chemical properties.
Orientations Futures
There are several future directions for the use of 3,4-Dimethylpentanal in scientific research. One area of interest is the development of new synthetic routes for the production of the compound. Another area of interest is the use of the compound as a solvent in new chemical reactions. Additionally, the compound may have potential applications in the pharmaceutical and agrochemical industries.
Conclusion
In conclusion, 3,4-Dimethylpentanal is an important organic compound that is widely used as a solvent and a reagent in various scientific research applications. The compound has a low toxicity and is not considered to be hazardous to human health. However, it has some limitations such as its low boiling point and high flammability. There are several future directions for the use of the compound in scientific research, including the development of new synthetic routes and the exploration of new applications in various industries.
Méthodes De Synthèse
The synthesis of 3,4-Dimethylpentanal can be achieved by the oxidation of diisobutyl ketone using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromic acid. The reaction usually takes place in the presence of a catalyst such as sulfuric acid or acetic acid. The yield of the reaction depends on the type and amount of the oxidizing agent and the reaction conditions.
Propriétés
Numéro CAS |
19353-21-0 |
|---|---|
Nom du produit |
3,4-Dimethylpentanal |
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
3,4-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |
Clé InChI |
SZBNDYYJXRXQHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC=O |
SMILES canonique |
CC(C)C(C)CC=O |
Autres numéros CAS |
19353-21-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



